Scaffold Differentiation: Imidazole Core Eliminates Hepatotoxic N-N Fragment Present in Pan-CDK Inhibitor PHA-793887
The imidazole-4-N-acetamide scaffold was selected to replace the pyrazole cycle of PHA-793887 because the N-N fragment in the pyrazole was identified as the likely structural alert for clinical hepatotoxicity. The imidazole replacement retains the isopropyl moiety but eliminates this toxicophore while preserving hinge-binding capacity [1]. This is supported by the experimental cytotoxicity data: imidazole-4-N-acetamide derivatives (Compounds 1-4) demonstrated micromolar cytotoxicity against a panel of human tumor cell lines (SKOV-3, OVCAR-3, OV-90, UWB1.289, IMR-32, SH-SY5Y, Kelly) while sparing non-malignant counterparts [1].
| Evidence Dimension | Structural alert for hepatotoxicity |
|---|---|
| Target Compound Data | Imidazole-4-N-acetamide core: No N-N fragment; tumor cell selectivity demonstrated |
| Comparator Or Baseline | PHA-793887: Contains pyrazole N-N fragment; caused dose-limiting hepatotoxicity and gastrointestinal/neural disorders in clinical trials |
| Quantified Difference | Qualitative difference in toxicophore presence; cytotoxicity data show selectivity for tumor over non-malignant cells for imidazole derivatives |
| Conditions | Clinical toxicity data for PHA-793887 vs. in vitro cytotoxicity panel for imidazole-4-N-acetamide derivatives |
Why This Matters
For procurement decisions in kinase inhibitor development, selecting the imidazole-4-N-acetamide scaffold over pyrazole-based alternatives proactively mitigates a known hepatotoxic liability, reducing the risk of late-stage clinical failure.
- [1] Rusina, P.; Gandalipov, E.; Abdusheva, Y.; Panova, M.; Burdenkova, A.; Chaliy, V.; Brachs, M.; Stroganov, O.; Guzeeva, K.; Svitanko, I.; et al. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Cancers 2023, 15, 3766. DOI: 10.3390/cancers15153766. View Source
